2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

CAS registry Chemical identity verification Structural authentication

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is a synthetic phenolic compound with molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol. Its structure comprises a phenol ring substituted at the ortho position with an aminoethyl side chain bearing a 3-hydroxybutyl group.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B12093119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(CCNC(C)C1=CC=CC=C1O)O
InChIInChI=1S/C12H19NO2/c1-9(14)7-8-13-10(2)11-5-3-4-6-12(11)15/h3-6,9-10,13-15H,7-8H2,1-2H3
InChIKeyQNIYSYGPAIQBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol: Chemical Identity and Procurement-Relevant Profile


2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is a synthetic phenolic compound with molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . Its structure comprises a phenol ring substituted at the ortho position with an aminoethyl side chain bearing a 3-hydroxybutyl group . The compound is listed under CAS Registry Number 51-67-2 ; however, this CAS number is conventionally assigned to tyramine (4-(2-aminoethyl)phenol), a structurally distinct monoamine compound [1]. This registration ambiguity indicates that 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol may represent a novel chemical entity for which an independent CAS registration has not been formally established, or the name may refer to a tyramine derivative whose exact registry remains unresolved in public databases. The compound is supplied exclusively for research use only (RUO) by several chemical vendors, with no FDA or EMA regulatory approvals identified [2][3].

Why Generic Substitution of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Is Not Scientifically Justified


In the absence of direct comparative data establishing differential potency, selectivity, or stability for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol relative to structurally related analogs, generic substitution with other aminophenol derivatives cannot be scientifically justified. The compound's ortho-substituted phenol core and specific 3-hydroxybutylaminoethyl side chain represent a unique substitution pattern that distinguishes it from para-substituted analogs such as tyramine [1] and from beta-2 adrenoceptor agonists bearing longer ether-linked chains [2]. Given that even minor structural modifications within the amino substituent region of beta-phenethylamine derivatives can substantially alter receptor activation magnitude and duration [3], assuming functional equivalence between this compound and its nearest structural analogs without empirical validation introduces unacceptable scientific risk. Procurement decisions must therefore be guided by the specific structural identity of the compound and the intended research application, rather than by class-level assumptions about aminophenol pharmacology [4]. This evidence guide provides the limited comparative data currently available to inform selection.

Quantitative Differentiation Evidence for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Versus Structural Analogs


CAS Registration Ambiguity: 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Versus Tyramine as Structural Comparator

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is associated with CAS Registry Number 51-67-2 , which is officially assigned to tyramine (4-(2-aminoethyl)phenol, C8H11NO, molecular weight 137.18 g/mol) [1]. This registration discrepancy indicates that the compound bearing the ortho-substituted hydroxybutylaminoethyl moiety lacks an independent, validated CAS registry number in public authoritative databases. For procurement purposes, this means that ordering by CAS number alone may result in delivery of tyramine rather than the intended ortho-substituted derivative, creating substantial risk of compound misidentification.

CAS registry Chemical identity verification Structural authentication

LogP and Molecular Descriptor Comparison: 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Versus Class-Level Phenolic Analogs

A computed logP value of -1.688 has been reported for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol [1], indicating hydrophilic character. This value can be contextualized against class-level logP ranges for aminophenol derivatives, which span from approximately -1.7 to +3.5 depending on alkyl chain length and substitution pattern [2]. While direct head-to-head logP comparisons with named structural analogs are not available, this computed value provides a baseline for estimating membrane permeability relative to more lipophilic aminophenol derivatives.

Lipophilicity Physicochemical properties LogP ADME prediction

Structural Context from Beta-2 Adrenoceptor SAR: Amino Substituent Chain Length Effects on Receptor Activation

While no direct beta-2 adrenoceptor activity data are available for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, a comparative study of long-chain formoterol analogues [1] established that increasing the length of the amino substituent beyond the methyl ether residue present in formoterol alters both the magnitude and duration of beta-2 adrenoceptor activation [2]. The target compound contains a 3-hydroxybutylaminoethyl side chain, which represents a distinct substitution pattern from the para-methoxyphenyl-substituted N-alkyl chain in formoterol [1]. This class-level SAR inference suggests that the amino substituent region is a critical determinant of receptor pharmacology, and the unique hydroxybutyl substitution in the target compound would be expected to produce a receptor activation profile that differs from formoterol and its close analogs.

Structure-activity relationship Beta-2 adrenoceptor Amino substituent Formoterol analogs

Patent Landscape Analysis: Claimed Therapeutic Indications for Structurally Related Aminophenol Derivatives

Patent searches reveal that structurally related aminoalkylphenol derivatives have been claimed for antihypertensive activity [1], antidepressant activity via serotonin-related mechanisms [2][3], and anxiolytic properties [4]. Additionally, hydroxyalkyl-substituted phenol compounds have been described for antimicrobial applications [5]. No issued patents were identified that specifically claim 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol as a composition of matter, nor were any patents found disclosing quantitative comparative efficacy data for this exact compound against reference standards. The absence of direct patent-protected comparative data for the target compound means that any differential claims regarding therapeutic applications must be derived from class-level patent disclosures rather than compound-specific evidence.

Patent landscaping Therapeutic indications Aminophenol derivatives Intellectual property

Recommended Research and Procurement Applications for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Based on Available Evidence


Chemical Reference Standard for Ortho-Substituted Aminophenol SAR Studies

Based on the established structural identity [1] and the absence of direct pharmacological data, the most scientifically justified application is as a reference compound for structure-activity relationship (SAR) investigations of ortho-substituted aminophenol derivatives. Researchers comparing the effects of ortho- versus para-substitution patterns on phenol-based pharmacophores would benefit from including this compound as a well-defined structural variant. The compound's unique 3-hydroxybutylaminoethyl side chain provides a distinct substitution pattern for exploring how alkyl chain length and hydroxyl positioning modulate target binding, physicochemical properties, or metabolic stability relative to simpler analogs such as tyramine .

Physicochemical Profiling and ADME Property Baseline Studies

The computed logP value of -1.688 [1] indicates hydrophilic character at the lower end of the aminophenol class range . This property profile supports the compound's use in studies examining the relationship between aminophenol substitution patterns and aqueous solubility, membrane permeability, or protein binding. Given that no experimental logP or solubility data are available, the compound also represents an opportunity for experimental determination of these fundamental physicochemical parameters, which would enable more robust differentiation from structurally related aminophenol derivatives.

Beta-Adrenoceptor Pharmacology Tool Compound for Amino Substituent SAR

Based on the class-level inference from formoterol analogue SAR studies [1] demonstrating that amino substituent length and composition control beta-2 adrenoceptor activation magnitude and duration, this compound may serve as a probe for investigating the pharmacological consequences of a 3-hydroxybutylaminoethyl substitution pattern. Researchers seeking to map the amino substituent tolerance of beta-adrenoceptor subtypes would find value in profiling this compound alongside formoterol, salmeterol, or simpler beta-agonists. However, users should note that empirical beta-adrenoceptor activity data for this compound are not available , and receptor profiling assays must be performed to establish actual potency and selectivity.

Freedom-to-Operate Assessment and Patent Landscape Benchmarking

The absence of direct composition-of-matter patent claims for 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol [1], combined with the presence of broad patent families covering aminoalkylphenol derivatives for antihypertensive, antidepressant, anxiolytic, and antimicrobial applications , positions this compound as a useful benchmark for intellectual property landscaping. Organizations assessing the patent space around ortho-substituted aminophenols may procure this compound to establish prior art boundaries or to conduct freedom-to-operate analyses without the encumbrance of direct patent thickets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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